5-Bromo-2-(2-methoxyethoxy)phenylboronic acid
Overview
Description
5-Bromo-2-(2-methoxyethoxy)phenylboronic acid: is an organoboron compound that features a bromine atom, a methoxyethoxy group, and a boronic acid functional group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various coupling reactions, particularly the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
5-Bromo-2-(2-methoxyethoxy)phenylboronic acid is a type of boronic acid, which are commonly used as reactants in organic synthesis .
Mode of Action
The compound is known to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids are coupled with halides or pseudohalides using a palladium catalyst . The boronic acid donates an organoboron species to the palladium catalyst, which then undergoes transmetalation with the halide or pseudohalide .
Biochemical Pathways
Suzuki-miyaura cross-coupling reactions, in which this compound participates, are widely used in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways.
Result of Action
The result of the action of this compound is the formation of coupled products in Suzuki-Miyaura cross-coupling reactions . These products can have various molecular and cellular effects depending on their structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-bromo-2-(2-methoxyethoxy)benzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: The boronic acid group makes this compound a valuable reagent in Suzuki–Miyaura coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(0) complexes such as tetrakis(triphenylphosphine)palladium(0) are commonly used in coupling reactions.
Bases: Bases like potassium carbonate or sodium hydroxide are often employed to facilitate the reactions.
Solvents: Organic solvents such as toluene, tetrahydrofuran, or dimethylformamide are typically used.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Substituted Phenylboronic Acids: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of advanced materials such as organic semiconductors and polymers.
Biology and Medicine:
Drug Development: Employed in the synthesis of biologically active molecules and potential drug candidates.
Diagnostic Tools: Used in the development of boron-containing compounds for medical imaging and diagnostic applications.
Industry:
Agricultural Chemicals: Involved in the synthesis of herbicides and pesticides.
Electronic Materials: Applied in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the bromine and methoxyethoxy groups, making it less versatile in certain reactions.
4-Bromo-2-(2-methoxyethoxy)phenylboronic Acid: Similar structure but with the bromine atom in a different position, which can affect its reactivity and selectivity in reactions.
2-Methoxyphenylboronic Acid: Lacks the bromine atom, which limits its use in substitution reactions.
Uniqueness: 5-Bromo-2-(2-methoxyethoxy)phenylboronic acid is unique due to the presence of both the bromine atom and the methoxyethoxy group, which enhance its reactivity and versatility in various organic transformations. The combination of these functional groups allows for selective and efficient coupling reactions, making it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
[5-bromo-2-(2-methoxyethoxy)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO4/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6,12-13H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJIYIMLTNUCLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)OCCOC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219697 | |
Record name | Boronic acid, B-[5-bromo-2-(2-methoxyethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096329-65-4 | |
Record name | Boronic acid, B-[5-bromo-2-(2-methoxyethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[5-bromo-2-(2-methoxyethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701219697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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